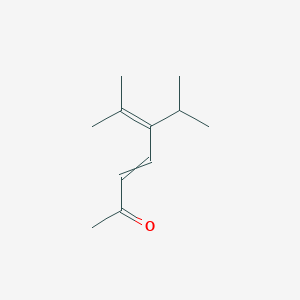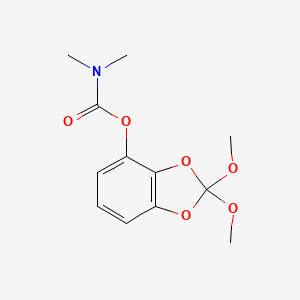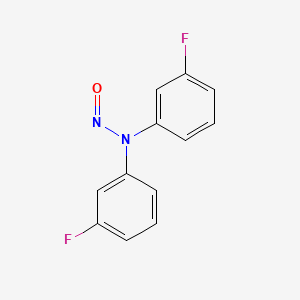
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one, also known as 6-Methyl-3,5-heptadien-2-one, is an organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol . This compound is characterized by its unique structure, which includes a heptadiene backbone with methyl and isopropyl substituents.
Méthodes De Préparation
The synthesis of 6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one can be achieved through several methods:
Reaction of 2-methylbuten-2-al with acetone: This reaction is carried out in the presence of sodium ethylate or sodium hydroxide as a base.
Pyrolysis of tertiary acetylenic carbinyl acetoacetates: This method involves the use of an acid catalyst to facilitate the reaction.
Analyse Des Réactions Chimiques
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its characteristic odor.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one can be compared with other similar compounds, such as:
6-Methyl-3,5-heptadien-2-one: This is a stereoisomer with similar chemical properties but different spatial arrangement.
2-Methyl-2,4-heptadien-6-one: Another isomer with a different substitution pattern.
6-Methylhepta-3,5-dien-2-one: A compound with a similar backbone but different substituents.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
60845-33-2 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
6-methyl-5-propan-2-ylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11(9(3)4)7-6-10(5)12/h6-8H,1-5H3 |
Clé InChI |
WAKMQGOOAHDRNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C(C)C)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)







![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)

